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molecular formula C11H13NO B8769015 1,2,3,4-Tetrahydronaphthalene-2-carboxamide

1,2,3,4-Tetrahydronaphthalene-2-carboxamide

Cat. No. B8769015
M. Wt: 175.23 g/mol
InChI Key: YPJUUALGVIQOLR-UHFFFAOYSA-N
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Patent
US08110687B2

Procedure details

tert-Butyl [3-(trifluoromethyl)-5-({[7-({2-[5-(trifluoromethyl)-1H-imidazol-2-yl]-pyridin-4-yl}oxy)-1,2,3,4-tetrahydronaphthalen-2-yl]carbonyl}amino)benzyl]carbamate (45.0 mg, 0.07 mmol) was treated with a solution of 4.0M HCl in dioxane (12.0 mL) and stirred for 1 h. The solvents were evaporated to give N-[3-(aminomethyl)-5-(trifluoromethyl)phenyl]-7-({2-5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl}oxy)-1,2,3,4-tetrahydronaphthalene-2-carboxamide I-332 as the HCl salt (41.0 mg, 94.9%). 1H NMR (400 MHz, d6-DMSO, HCl salt) δ: 10.58 (s, 1H), 8.54 (d, 1H), 8.31 (br s, 2H), 8.02 (d, 2H), 7.87 (s, 1H), 7.57 (s, 1H), 7.38 (d, 1H), 7.26 (d, 1H), 7.08-7.09 (m, 1H), 7.05 (d, 1H), 6.99-7.02 (m, 1H), 4.09 (q, 2H), 2.85-2.98 (m, 5H), 2.09-2.16 (m, 1H), and 1.79-1.89 (m, 1H). LCMS: (FA) ES+576.3, ES−574.4.
Name
tert-Butyl [3-(trifluoromethyl)-5-({[7-({2-[5-(trifluoromethyl)-1H-imidazol-2-yl]-pyridin-4-yl}oxy)-1,2,3,4-tetrahydronaphthalen-2-yl]carbonyl}amino)benzyl]carbamate
Quantity
45 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C1C=C(C=C([NH:18][C:19]([CH:21]2[CH2:30][CH2:29][C:28]3[C:23](=[CH:24][C:25](OC4C=CN=C(C5NC(C(F)(F)F)=CN=5)C=4)=[CH:26][CH:27]=3)[CH2:22]2)=[O:20])C=1)CNC(=O)OC(C)(C)C.Cl>O1CCOCC1>[CH2:22]1[C:23]2[C:28](=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH2:29][CH2:30][CH:21]1[C:19]([NH2:18])=[O:20]

Inputs

Step One
Name
tert-Butyl [3-(trifluoromethyl)-5-({[7-({2-[5-(trifluoromethyl)-1H-imidazol-2-yl]-pyridin-4-yl}oxy)-1,2,3,4-tetrahydronaphthalen-2-yl]carbonyl}amino)benzyl]carbamate
Quantity
45 mg
Type
reactant
Smiles
FC(C=1C=C(CNC(OC(C)(C)C)=O)C=C(C1)NC(=O)C1CC2=CC(=CC=C2CC1)OC1=CC(=NC=C1)C=1NC(=CN1)C(F)(F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1C(CCC2=CC=CC=C12)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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